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Cat. No.: B12418515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
F-Peg2-S-cooh, a fluorinated polyethylene glycol (PEG) derivative, is emerging as a valuable

tool in bioconjugation and drug delivery research. This heterobifunctional linker, featuring a

fluorine atom, a two-unit PEG spacer, and a succinimidyl-activated carboxyl group, offers

unique properties for the covalent modification of biomolecules. This guide provides a

comprehensive overview of its commercial availability, key chemical properties, and detailed

methodologies for its application in research settings, with a particular focus on its role in

Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

While F-Peg2-S-cooh itself is primarily available through custom synthesis, the closely related

compound F-PEG2-COOH (2-(2-(2-fluoroethoxy)ethoxy)acetic acid) is commercially offered by

several suppliers and serves as a direct precursor. This guide will focus on the applications and

methodologies related to F-PEG2-COOH, which can be readily activated to the succinimidyl

ester form for conjugation.

Commercial Availability and Properties
F-Peg2-S-cooh is not a standard stock item for most chemical suppliers. However, its

precursor, F-PEG2-COOH, is available from various vendors. Researchers typically need to

perform the succinimidyl ester activation in-house or request custom synthesis for the activated

form.
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Table 1: Commercial Availability of F-PEG2-COOH Precursor

Supplier Product Name Purity Availability

MedchemExpress F-PEG2-COOH >98% In Stock

BroadPharm F-PEG2-CH2COOH 90% In Stock

Table 2: Physicochemical Properties of F-PEG2-COOH

Property Value

Chemical Formula C6H11FO4

Molecular Weight 166.15 g/mol

Appearance White to off-white solid

Solubility Soluble in water, DMF, DMSO

Storage Conditions -20°C for long-term storage

The Role of Fluorination and PEGylation in
Bioconjugation
The unique structure of F-Peg2-S-cooh imparts several advantageous properties to the

resulting bioconjugates.

PEG Spacer: The short, hydrophilic PEG chain enhances the aqueous solubility of the linker

and the modified biomolecule. This can be crucial for improving the pharmacokinetic

properties of a drug conjugate, such as extending its circulation half-life and reducing

aggregation. The PEG spacer also provides a flexible connection between the conjugated

molecules, which can be important for maintaining the biological activity of proteins or

enabling the proper orientation of the two ends of a PROTAC.

Fluorination: The incorporation of a fluorine atom can significantly impact the properties of a

molecule. In the context of drug development, fluorination is known to:
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Enhance Cellular Uptake: The lipophilicity introduced by the fluorine atom can facilitate the

passage of the conjugate across cell membranes.

Improve Stability: The strong carbon-fluorine bond can increase the metabolic stability of

the linker by blocking potential sites of enzymatic degradation.

Modulate Binding Affinity: Fluorine can participate in favorable interactions with protein

targets, potentially enhancing the binding affinity of the conjugate.

Key Applications in Research
F-Peg2-S-cooh and its precursor are versatile linkers with applications in various areas of

biomedical research, most notably in the development of PROTACs and antibody-drug

conjugates (ADCs).

PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance

and orientation between the target protein-binding ligand and the E3 ligase-binding ligand. F-

PEG2-COOH is used as a building block for constructing these linkers.

Diagram 1: General Workflow for PROTAC Synthesis using F-PEG2-COOH
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Caption: Workflow for synthesizing a PROTAC molecule using F-PEG2-COOH as a linker

precursor.

Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a

tumor-associated antigen. The linker's stability in circulation and its ability to release the drug at

the target site are critical for the ADC's efficacy and safety. While longer PEG chains are more

common in ADCs, short, fluorinated linkers like F-Peg2-S-cooh can be explored for optimizing

the drug-to-antibody ratio (DAR) and influencing the overall physicochemical properties of the

conjugate.

Experimental Protocols
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Activation of F-PEG2-COOH to F-Peg2-S-cooh (NHS
Ester)
This protocol describes the conversion of the carboxylic acid group of F-PEG2-COOH to a

more reactive N-hydroxysuccinimide (NHS) ester, making it suitable for conjugation to primary

amines.

Materials:

F-PEG2-COOH

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Argon or Nitrogen gas

Magnetic stirrer and stir bar

Ice bath

Procedure:

Dissolve F-PEG2-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or

DMF under an inert atmosphere (argon or nitrogen).

Cool the reaction mixture to 0°C in an ice bath.

Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous

solvent dropwise to the stirred mixture.

Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was

used.

Remove the solvent under reduced pressure to obtain the crude F-Peg2-S-cooh.

The crude product can be purified by flash column chromatography on silica gel.

Conjugation of F-Peg2-S-cooh to a Protein
This protocol outlines a general procedure for conjugating the activated linker to a protein

containing accessible primary amine groups (e.g., lysine residues).

Materials:

F-Peg2-S-cooh (freshly prepared or stored under anhydrous conditions)

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

Anhydrous DMSO or DMF

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

Prepare a stock solution of F-Peg2-S-cooh in anhydrous DMSO or DMF.

Adjust the pH of the protein solution to 7.4-8.0. The protein concentration should be in the

range of 1-10 mg/mL.

Add the desired molar excess of the F-Peg2-S-cooh stock solution to the protein solution

while gently vortexing. The optimal molar ratio of linker to protein needs to be determined

empirically for each specific protein.

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with

gentle agitation.
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Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM

and incubate for 30 minutes at room temperature.

Purify the protein conjugate by size-exclusion chromatography or dialysis to remove

unreacted linker and byproducts.

Diagram 2: Experimental Workflow for Protein Conjugation
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Caption: A step-by-step workflow for the conjugation of F-Peg2-S-cooh to a protein.
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Characterization of Conjugates
Thorough characterization of the resulting conjugate is essential to confirm successful

conjugation and to determine the degree of labeling.

Table 3: Analytical Techniques for Characterization

Technique Purpose

SDS-PAGE
To visualize the increase in molecular weight of

the protein after conjugation.

Mass Spectrometry (MALDI-TOF or ESI-MS)
To determine the exact mass of the conjugate

and calculate the number of attached linkers.

UV-Vis Spectroscopy

To quantify the protein concentration and, if the

linker or attached molecule has a chromophore,

to help determine the degree of labeling.

HPLC (Size-Exclusion or Reverse-Phase)
To assess the purity of the conjugate and

separate it from unreacted protein and linker.

NMR Spectroscopy
For detailed structural characterization of small

molecule conjugates.

Conclusion
F-Peg2-S-cooh and its readily available precursor, F-PEG2-COOH, are valuable

heterobifunctional linkers for researchers in drug development and chemical biology. The

combination of a hydrophilic PEG spacer and a fluorine atom provides a unique set of

properties that can be leveraged to improve the characteristics of bioconjugates, particularly in

the rapidly advancing field of PROTACs. The experimental protocols and characterization

methods outlined in this guide provide a solid foundation for the successful application of this

versatile linker in a variety of research contexts. As with any bioconjugation reaction,

optimization of reaction conditions is crucial for achieving the desired outcome.

To cite this document: BenchChem. [In-Depth Technical Guide to F-Peg2-S-cooh for
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[https://www.benchchem.com/product/b12418515#commercial-availability-of-f-peg2-s-cooh-
for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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